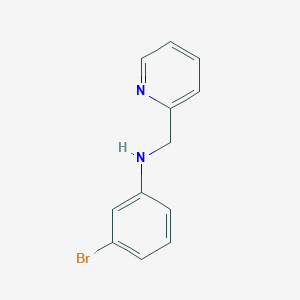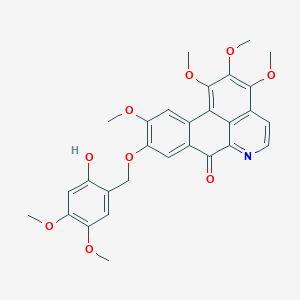
Oxoborinic acid hydrate lead
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boric acid (HBO2), lead(2+) salt, monohydrate (8CI,9CI) is a chemical compound with the molecular formula BHO2·H2O·Pb. It is also known as lead(II) metaborate monohydrate. This compound is a combination of boric acid and lead, forming a salt that includes one molecule of water. It is primarily used in various industrial and research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of boric acid (HBO2), lead(2+) salt, monohydrate typically involves the reaction of boric acid with lead(II) oxide or lead(II) acetate in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired monohydrate salt. The general reaction can be represented as: [ \text{Boric acid} + \text{Lead(II) oxide} \rightarrow \text{Boric acid (HBO2), lead(2+) salt, monohydrate} ]
Industrial Production Methods
In industrial settings, the production of boric acid (HBO2), lead(2+) salt, monohydrate involves large-scale reactions using high-purity reagents. The process includes the dissolution of boric acid and lead(II) oxide in water, followed by crystallization and purification steps to obtain the monohydrate form. The reaction conditions are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Boric acid (HBO2), lead(2+) salt, monohydrate undergoes various chemical reactions, including:
Oxidation: The lead component can undergo oxidation reactions, forming lead(IV) compounds.
Reduction: The compound can be reduced to form lead(0) or other lower oxidation state lead compounds.
Substitution: The boric acid component can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Lead(IV) oxide and other lead(IV) compounds.
Reduction: Metallic lead and lead(II) compounds.
Substitution: Various borate esters and derivatives.
Aplicaciones Científicas De Investigación
Boric acid (HBO2), lead(2+) salt, monohydrate has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential effects on biological systems, including its toxicity and interaction with biological molecules.
Medicine: Studied for its potential use in medical treatments, particularly in areas where lead compounds are relevant.
Mecanismo De Acción
The mechanism of action of boric acid (HBO2), lead(2+) salt, monohydrate involves its interaction with various molecular targets. The lead component can interact with enzymes and proteins, potentially inhibiting their function. The boric acid component can form complexes with other molecules, affecting their stability and reactivity. These interactions can lead to various biological and chemical effects, depending on the specific context and conditions .
Comparación Con Compuestos Similares
Similar Compounds
Lead(II) acetate: Another lead(II) compound with different chemical properties and applications.
Boric acid: The parent compound of boric acid (HBO2), lead(2+) salt, monohydrate, used in various industrial and research applications.
Lead(II) oxide: A common lead compound used in the synthesis of boric acid (HBO2), lead(2+) salt, monohydrate.
Uniqueness
Boric acid (HBO2), lead(2+) salt, monohydrate is unique due to its combination of boric acid and lead, resulting in distinct chemical properties and reactivity. Its monohydrate form also provides specific advantages in terms of stability and solubility compared to other lead and boric acid compounds .
Propiedades
Fórmula molecular |
BH3O3Pb |
|---|---|
Peso molecular |
269 g/mol |
InChI |
InChI=1S/BHO2.H2O.Pb/c2-1-3;;/h2H;1H2; |
Clave InChI |
VIMKPVGKIMHGJX-UHFFFAOYSA-N |
SMILES canónico |
B(=O)O.O.[Pb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12096583.png)


![Boronic acid, [4-(2-ethoxyethyl)phenyl]-](/img/structure/B12096592.png)








